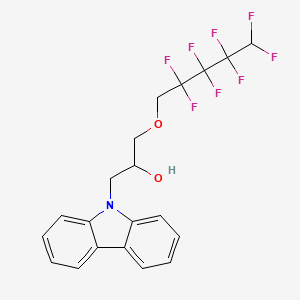![molecular formula C23H32 B14148056 1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene CAS No. 199433-38-0](/img/structure/B14148056.png)
1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a complex structure with multiple cyclohexyl and vinyl groups, making it a subject of interest in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene typically involves multiple steps:
Formation of the Vinylcyclohexyl Intermediate: This step involves the reaction of cyclohexene with a vinyl group under specific conditions, often using a catalyst such as palladium or nickel.
Coupling Reaction: The vinylcyclohexyl intermediate is then coupled with a benzene derivative through a series of reactions, including Friedel-Crafts alkylation or Suzuki coupling, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation of cyclohexene.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the vinyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Catalysts: Palladium, nickel, aluminum chloride.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Ethyl-substituted cyclohexanes.
Substitution Products: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-vinylcyclohexane: A simpler analog with a single vinyl group.
4-Vinylcyclohexene: Another related compound with a vinyl group attached to the cyclohexene ring.
Uniqueness
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene is unique due to its complex structure, which includes multiple cyclohexyl and vinyl groups
Propriétés
Numéro CAS |
199433-38-0 |
|---|---|
Formule moléculaire |
C23H32 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
1-[4-[(E)-2-(4-ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene |
InChI |
InChI=1S/C23H32/c1-3-19-6-8-20(9-7-19)10-11-21-12-16-23(17-13-21)22-14-4-18(2)5-15-22/h3-5,10-11,14-15,19-21,23H,1,6-9,12-13,16-17H2,2H3/b11-10+ |
Clé InChI |
QUNBQZOJIPECLH-ZHACJKMWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2CCC(CC2)/C=C/C3CCC(CC3)C=C |
SMILES canonique |
CC1=CC=C(C=C1)C2CCC(CC2)C=CC3CCC(CC3)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
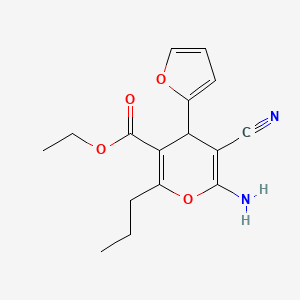
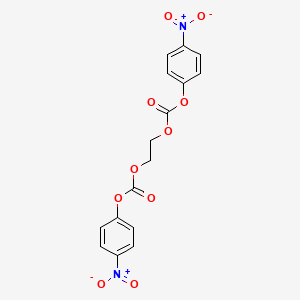
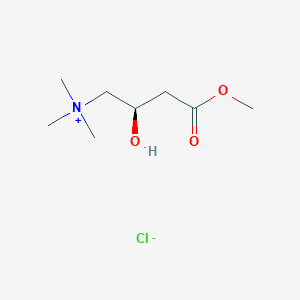
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)
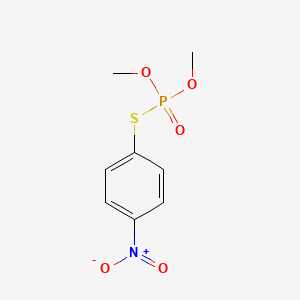
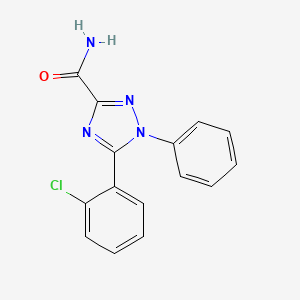
![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
